molecular formula C18H20FNO3S B11672637 Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11672637
M. Wt: 349.4 g/mol
InChI Key: PBAAKXCPJZOVOF-UHFFFAOYSA-N
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Description

ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a fluorobenzamido group, an isobutyl group, and an ethyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 2-fluorobenzoic acid and an appropriate amine.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    ETHYL 2-(2-CHLOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 2-(2-BROMOBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with a bromine atom instead of fluorine.

    ETHYL 2-(2-IODOBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of ETHYL 2-(2-FLUOROBENZAMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C18H20FNO3S/c1-4-23-18(22)15-12(9-11(2)3)10-24-17(15)20-16(21)13-7-5-6-8-14(13)19/h5-8,10-11H,4,9H2,1-3H3,(H,20,21)

InChI Key

PBAAKXCPJZOVOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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